molecular formula C8H15NO B2390283 1-(Prop-2-EN-1-YL)piperidin-4-OL CAS No. 79508-92-2

1-(Prop-2-EN-1-YL)piperidin-4-OL

Cat. No. B2390283
CAS RN: 79508-92-2
M. Wt: 141.214
InChI Key: GKRZXCZNLFSUDI-UHFFFAOYSA-N
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Description

“1-(Prop-2-EN-1-YL)piperidin-4-OL” is also known as 4-allylpiperidin-4-ol hydrochloride . It’s a compound that has a molecular weight of 177.67 . It’s typically stored at room temperature and comes in a powder form .


Synthesis Analysis

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Physical And Chemical Properties Analysis

“1-(Prop-2-EN-1-YL)piperidin-4-OL” is a powder that is stored at room temperature . It has a molecular weight of 177.67 .

Scientific Research Applications

Safety And Hazards

The safety information for “1-(Prop-2-EN-1-YL)piperidin-4-OL” includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1-prop-2-enylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2,8,10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRZXCZNLFSUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-EN-1-YL)piperidin-4-OL

Synthesis routes and methods

Procedure details

To a 500 mL 3-necked round-bottomed flask, was added 24.0 g of 4-hydroxypiperidine dissolved in 140 mL of acetone. To this mixture was added 40.9 g of powdered anhydrous potassium carbonate. The reaction mixture was cooled to 5° C. with an ice bath. While stirring, 28.7 9 of allyl bromide in 60 mL acetone was added slowly to the reaction mixture. After addition was complete, the reaction mixture was allowed to stir at room temperature for 18 hours. The solid residue was removed by filtration, and acetone was removed from the filtrate using a rotary evaporator yielding 25.0 g of N-allyl(4-hydroxy)piperidine as viscous liquid. To a 500 mL 3-necked round-bottomed flask was added 20 g of N-allyl(4-hydroxy)piperidine dissolved in 75 mL diethyl ether. After cooling to 5° C. with an ice bath, 21.4 g of allyl bromide dissolved in 30 mL of diethyl ether was added slowly. After completion of addition of allyl bromide, the reaction mixture was allowed to warm to room temperature and stirred at room temperature for 24 hours. The solid residue thus formed was collected by filtration and was washed with diethyl ether (2×1.5 L). The washed solid was recrystallized from acetonitrile. After removal of acetonitrile by filtration, the residue was dried under vacuum yielding 22 9 of N,N-diallyl(4-hydroxy)piperidinium bromide as a white solid.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
40.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four

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